Methyl 5-bromo-2-cyano-4-formylbenzoate
Description
Methyl 5-bromo-2-cyano-4-formylbenzoate is a multifunctional aromatic ester with a bromine atom at position 5, a cyano group at position 2, a formyl group at position 4, and a methyl ester moiety at position 1 of the benzene ring. Its molecular formula is C${10}$H$6$BrNO$_3$, with a molecular weight of 284.07 g/mol. The compound’s structure integrates electron-withdrawing groups (cyano, formyl) and a halogen (bromine), which influence its reactivity and physicochemical properties.
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-bromo-2-cyano-4-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)8-3-9(11)7(5-13)2-6(8)4-12/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELYRLFXQHMXDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)Br)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation
Cyanation involves the introduction of a cyano group (-CN) into the molecule. This can be achieved through reactions with cyanide sources like sodium cyanide or cuprous cyanide under appropriate conditions.
Formylation
Formylation introduces a formyl group (-CHO) into the molecule. This is typically achieved using formylating agents such as formic acid or its derivatives.
Esterification
Esterification involves converting a carboxylic acid into its methyl ester. This can be done using methanol in the presence of an acid catalyst like sulfuric acid.
Reaction Conditions and Reagents
| Reaction Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyanation | Sodium nitrite, cyanide | 0-5°C, 1-5 hours | Variable |
| Formylation | Formic acid or derivatives | Controlled temperature, acidic conditions | Variable |
| Esterification | Methanol, sulfuric acid | Reflux, several hours | High |
| Bromination | NBS or bromine | Room temperature, catalyst | Variable |
Challenges and Considerations
- Selectivity : Ensuring the correct placement of functional groups without unwanted side reactions.
- Stability : Formyl groups can be sensitive to oxidation and require careful handling.
- Safety : Handling of cyanide and brominating agents requires proper safety precautions.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-cyano-4-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The cyano and formyl groups can be reduced to amines and alcohols, respectively.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Amines and alcohols derived from the cyano and formyl groups.
Oxidation: Carboxylic acids formed from the oxidation of the formyl group.
Scientific Research Applications
Organic Synthesis
Methyl 5-bromo-2-cyano-4-formylbenzoate serves as an essential building block in the synthesis of complex organic molecules. Its unique functional groups facilitate various chemical transformations, making it valuable in developing new compounds.
Table 1: Common Reactions Involving this compound
| Reaction Type | Products | Conditions |
|---|---|---|
| Substitution | Substituted benzoates | Nucleophiles in polar solvents |
| Reduction | Amines, alcohols | Lithium aluminum hydride |
| Oxidation | Carboxylic acids | Potassium permanganate |
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer properties. The compound's ability to interact with biological receptors makes it a candidate for drug development.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of related compounds on cancer cell lines (e.g., MCF-7). The presence of cyano and formyl groups significantly enhanced the activity against these cells .
Agrochemicals
The compound is also explored for its applications in agrochemicals. Its reactivity allows for the synthesis of herbicides and pesticides that target specific biochemical pathways in plants.
Table 2: Agrochemical Applications
| Application Type | Example Compounds | Target Organisms |
|---|---|---|
| Herbicides | Cyano-containing benzoates | Broadleaf weeds |
| Insecticides | Brominated derivatives | Crop-damaging insects |
Comparison with Related Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties.
Table 3: Comparison with Similar Compounds
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| Methyl 2-bromo-5-methoxybenzoate | Methoxy instead of cyano | Different reactivity pattern |
| Methyl 5-bromo-2-formylbenzoate | Lacks cyano group | Less versatile |
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-cyano-4-formylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 5-bromo-2-cyano-4-formylbenzoate with key analogs identified in the evidence:
Key Differences and Implications
Substituent Position and Reactivity: The formyl group in this compound (position 4) is meta to bromine (position 5), creating a distinct electronic environment compared to Ethyl 2-bromo-4-cyano-5-formylbenzoate, where formyl is para to bromine . This positional difference may influence nucleophilic addition at the aldehyde or electrophilic substitution at bromine. Cyano vs.
Ester Group Effects: Methyl esters (e.g., target compound) generally exhibit higher polarity and lower hydrophobicity compared to ethyl esters (e.g., Ethyl 2-bromo-4-cyano-5-formylbenzoate), impacting solubility and bioavailability .
Halogen and Functional Group Diversity :
- Ethyl 6-chloro-2-fluoro-3-formylbenzoate demonstrates how halogen type (Cl, F) and position alter steric and electronic properties. Fluorine’s strong electronegativity may enhance stability, while chlorine’s larger size could hinder reactivity at adjacent sites.
Research Findings and Theoretical Insights
- Synthetic Utility: The target compound’s formyl and cyano groups are reactive handles for further derivatization (e.g., condensation, reduction), making it a valuable intermediate. In contrast, Methyl 5-bromo-4-methoxy-2-methylbenzoate’s methoxy and methyl groups limit such transformations .
- Spectroscopic Differentiation: Analogs like Ethyl 2-bromo-4-cyano-5-formylbenzoate would show distinct $^{1}$H NMR signals for the ethyl ester (δ ~1.3 ppm for CH$3$, δ ~4.3 ppm for CH$2$) compared to methyl esters (δ ~3.9 ppm for OCH$_3$) .
- Stability Considerations : Bromine’s position relative to electron-withdrawing groups may affect susceptibility to hydrolysis or photodegradation. For example, para-substituted bromine (as in the ethyl analog ) could exhibit faster substitution rates than meta-substituted bromine in the target compound.
Biological Activity
Methyl 5-bromo-2-cyano-4-formylbenzoate is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of bromine and cyano functional groups, facilitates various interactions with biological molecules, making it a subject of interest for researchers exploring its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Bromine atom : Enhances electrophilicity.
- Cyano group : Contributes to reactivity and potential interactions with biomolecules.
- Formyl group : Provides sites for further chemical modifications.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon interaction with various enzymes and receptors. The bromine atom and the cyano group can participate in nucleophilic attacks, leading to the modification of proteins and nucleic acids. This mechanism suggests possible applications in drug development, particularly as an inhibitor or modulator of specific biological pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show potential against various bacterial strains, indicating that this compound may possess antibacterial properties.
- Antitumor Potential : Some derivatives of benzoate compounds have demonstrated cytotoxic effects on cancer cell lines. The specific mechanisms through which this compound exerts these effects require further investigation.
- Enzyme Inhibition : The cyano group in the compound can interact with active sites of enzymes, potentially leading to inhibition or modulation of enzymatic activity, which is crucial for understanding its therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential applications of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features | Potential Applications |
|---|---|---|
| Methyl 5-bromo-4-cyano-2-formylbenzoate | Similar bromine and cyano groups | Antimicrobial, anticancer |
| Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate | Contains difluoromethyl group | Drug development |
| Methyl 5-nitro-2-cyano-4-formylbenzoate | Nitro group instead of bromine | Antitumor activity |
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at levels comparable to established antibiotics .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that derivatives of this compound could induce apoptosis, suggesting a pathway for developing new anticancer agents. For instance, studies indicated that structural modifications could enhance cytotoxicity against pancreatic cancer cells .
- Enzymatic Interaction Studies : Research into the binding affinity of this compound with specific enzymes has shown promising results, indicating potential as an enzyme inhibitor in metabolic pathways related to cancer progression .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Methyl 5-bromo-2-cyano-4-formylbenzoate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves step-wise protection of reactive functional groups (e.g., the aldehyde and cyano groups) to prevent side reactions. For example, using Na₂S₂O₅ as a catalyst in polar aprotic solvents like DMF can enhance condensation reactions, as demonstrated in benzimidazole derivative synthesis . Temperature control (e.g., reflux conditions) and stoichiometric adjustments of brominating agents (e.g., N-bromosuccinimide) can minimize over-bromination. Purification via column chromatography with gradient elution (hexane/ethyl acetate) and characterization by HPLC or LC-MS ensures product purity.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., aldehyde proton at ~10 ppm, cyano carbon at ~115 ppm). Discrepancies in splitting patterns due to steric hindrance can be resolved using 2D techniques (COSY, HSQC) .
- IR : Confirm the presence of C≡N (~2240 cm⁻¹) and C=O (aldehyde: ~1700 cm⁻¹; ester: ~1725 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₀H₇BrN₂O₃: theoretical ~305.97 g/mol).
Q. How can researchers manage competing reactivity between the aldehyde and ester groups during derivatization?
- Methodological Answer : Use orthogonal protecting groups. For example, selectively protect the aldehyde as an acetal (e.g., ethylene glycol under acidic conditions) while leaving the ester intact. Deprotection can be achieved via mild hydrolysis (e.g., aqueous HCl). This strategy is analogous to methods used in synthesizing 4-formylbenzoate derivatives .
Advanced Research Questions
Q. What are the best practices for resolving crystallographic disorder or twinning in this compound crystals?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ ≈ 0.7–1.0 Å) to improve data quality.
- Refinement : SHELXL’s twin refinement (BASF and TWIN commands) can model twinning . For disorder, refine anisotropic displacement parameters (ADPs) and apply restraints (e.g., SIMU, DELU) to stabilize the model.
- Validation : Check using WinGX’s PARST and PLATON tools to ensure geometric consistency .
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:
- Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites.
- Calculate frontier molecular orbitals (HOMO-LUMO) for reactivity insights (ΔE ≈ 4–6 eV typical for aromatic esters) .
- Simulate IR/NMR spectra using Gaussian or ORCA software to cross-validate experimental data.
Q. How to analyze contradictory data between X-ray crystallography and spectroscopic results?
- Methodological Answer :
- Scenario : Discrepancies in bond lengths (e.g., C=O in XRD vs. IR).
- Resolution : Cross-check XRD thermal parameters (high ADPs suggest dynamic disorder). Re-examine spectroscopy sample preparation (e.g., solvent polarity effects on IR shifts). Use solid-state NMR to bridge solution and crystal data .
Q. What strategies enable the study of structure-activity relationships (SAR) for this compound in medicinal chemistry?
- Methodological Answer :
- Derivatization : Synthesize analogs (e.g., replacing Br with Cl or modifying the ester to amide).
- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization.
- QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values for Br/CN) with bioactivity using partial least squares (PLS) regression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
